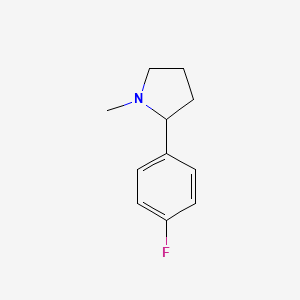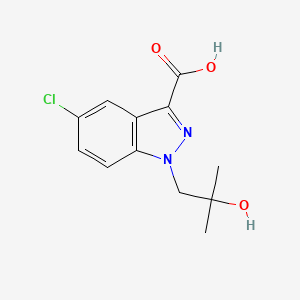
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a chloro substituent at the 5-position, a hydroxy-methylpropyl group at the 1-position, and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxy-Methylpropyl Group: This step involves the alkylation of the indazole nitrogen with 2-hydroxy-2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, hydroxy-methylpropyl, and carboxylic acid groups can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.
1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the chloro group.
5-Chloro-1H-indazole: Lacks both the hydroxy-methylpropyl and carboxylic acid groups.
Uniqueness
5-Chloro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy-methylpropyl group provides additional sites for functionalization. The carboxylic acid group contributes to its solubility and potential for forming salts or esters, expanding its range of applications.
Eigenschaften
Molekularformel |
C12H13ClN2O3 |
|---|---|
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
5-chloro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
TVGYMECNAIOTDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


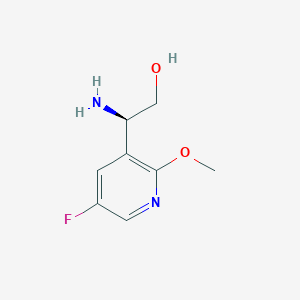
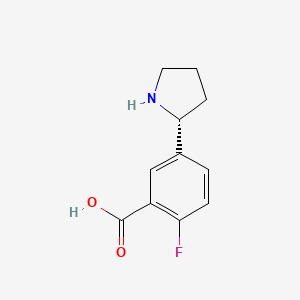

![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)

![6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
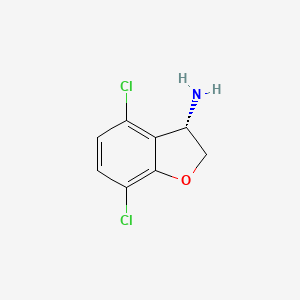
![Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B15235371.png)

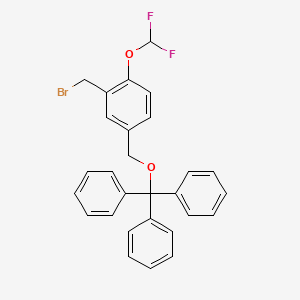
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
